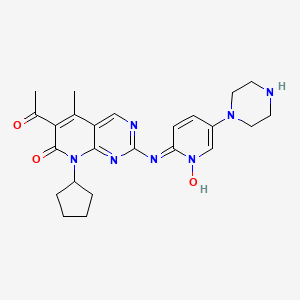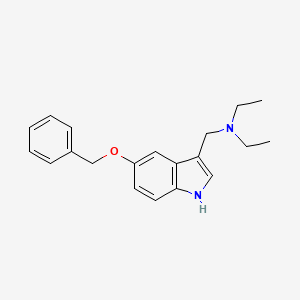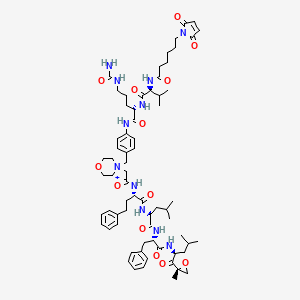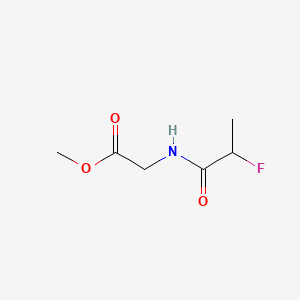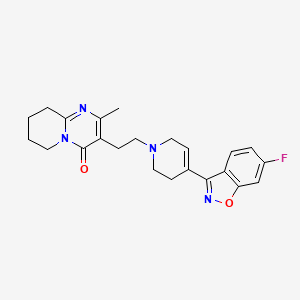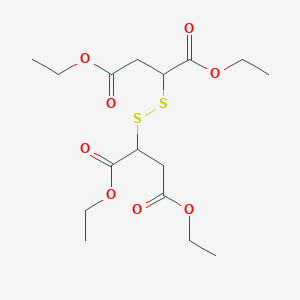
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide is a compound that belongs to the class of glycosyl sulfonamides It is characterized by the presence of a glucopyranosyl group attached to a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide typically involves the glycosylation of a suitable benzenesulfonamide precursor with a glucopyranosyl donor. One common method involves the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors, which react with the benzenesulfonamide under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like Lewis acids or bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by chromatography and crystallization to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonamide group.
Substitution: The glucopyranosyl group or the benzenesulfonamide moiety can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport . The glucopyranosyl group enhances the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- N-(beta-D-glucopyranosyl)imino trimethylphosphorane
- N-(beta-D-glucopyranosyl)ureas
- N-(beta-D-glucopyranosyl)-3-aryl-1,2,4-triazole-5-carboxamides
Uniqueness
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide is unique due to its specific combination of a glucopyranosyl group and a benzenesulfonamide moiety. This structure imparts distinct chemical and biological properties, such as enhanced solubility and specific enzyme inhibition capabilities, which are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C13H19NO7S |
|---|---|
Peso molecular |
333.36 g/mol |
Nombre IUPAC |
4-methyl-N-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C13H19NO7S/c1-7-2-4-8(5-3-7)22(19,20)14-13-12(18)11(17)10(16)9(6-15)21-13/h2-5,9-18H,6H2,1H3/t9?,10-,11?,12?,13-/m1/s1 |
Clave InChI |
WNIFVWHDKCCXQA-FCGIJBHESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2C(C([C@@H](C(O2)CO)O)O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



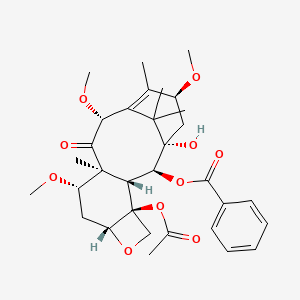
![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)

